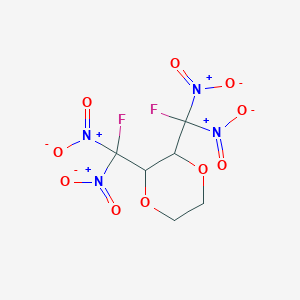
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- is a heterocyclic organic compound with the molecular formula C6H6F2N4O10. This compound is characterized by the presence of two fluorodinitromethyl groups attached to a 1,4-dioxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- typically involves the reaction of 1,1,4,4-tetranitrobutanediol-2,3 diacetate with ammonium fluoroxysulfate in the presence of sodium bicarbonate and ethylene glycol
Industrial Production Methods
While specific industrial production methods for 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorodinitromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less oxidized derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the fluorodinitromethyl groups.
Aplicaciones Científicas De Investigación
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other high-energy compounds and materials.
Biology: Investigated for its potential effects on biological systems, although specific applications are limited.
Industry: Utilized in the development of energetic materials for propellants, explosives, and pyrotechnics.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- involves its interaction with molecular targets and pathways. The compound’s high energy density and reactive fluorodinitromethyl groups contribute to its effects. These groups can undergo various chemical reactions, leading to the release of energy and the formation of new products. The specific molecular targets and pathways depend on the context of its application, such as in energetic materials or potential biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(dinitrofluoromethyl)-1,4-dioxane: Similar in structure but with different substituents.
Fluorodinitromethyl derivatives of triazole and tetrazole: These compounds share the fluorodinitromethyl group but have different core structures.
Uniqueness
1,4-Dioxane, 2,3-bis(fluorodinitromethyl)- is unique due to its combination of a 1,4-dioxane ring with two fluorodinitromethyl groups. This structure imparts high energy density and reactivity, making it suitable for applications in energetic materials. Its specific properties, such as density and detonation velocity, distinguish it from other similar compounds .
Propiedades
Número CAS |
494835-81-3 |
|---|---|
Fórmula molecular |
C6H6F2N4O10 |
Peso molecular |
332.13 g/mol |
Nombre IUPAC |
2,3-bis[fluoro(dinitro)methyl]-1,4-dioxane |
InChI |
InChI=1S/C6H6F2N4O10/c7-5(9(13)14,10(15)16)3-4(22-2-1-21-3)6(8,11(17)18)12(19)20/h3-4H,1-2H2 |
Clave InChI |
QETOPPFMZOIANW-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C(O1)C([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


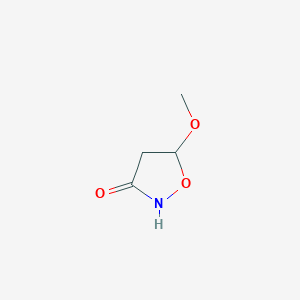
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
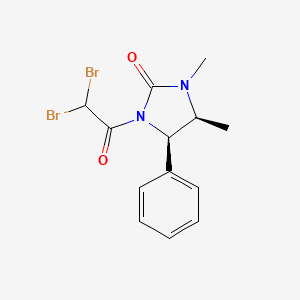
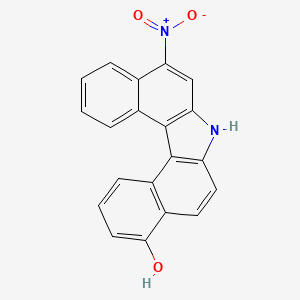
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
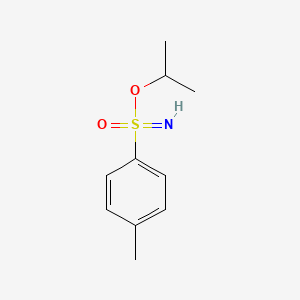
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
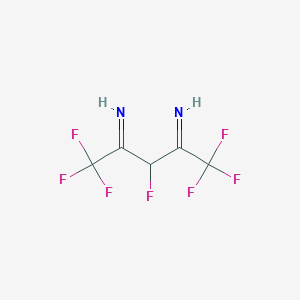

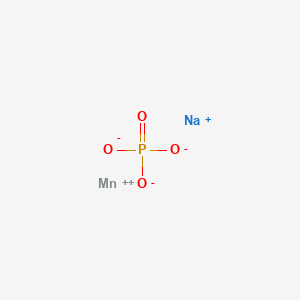

![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
